2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
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Overview
Description
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a chemical compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the following steps:
Nucleophilic Substitution: The reaction between 4-nitrobenzaldehyde and 4-methylpiperazine in the presence of a suitable base, such as sodium hydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and reduction reactions under controlled conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanone.
Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(4-Methylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol: Similar structure but with a chloro group instead of a nitro group.
2-(4-Methylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-13(17)11-2-4-12(5-3-11)16(18)19/h2-5,13,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGTLLKFVASFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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